ethyl 4-methyl-2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate
Description
Properties
Molecular Formula |
C21H18N4O3S2 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H18N4O3S2/c1-3-28-19(27)16-13(2)22-20(29-16)24-18(26)17-15(14-9-5-4-6-10-14)23-21(30-17)25-11-7-8-12-25/h4-12H,3H2,1-2H3,(H,22,24,26) |
InChI Key |
PWSFOCWHMVISMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Method A: Cyclization of Ethyl 2-Chloroacetoacetate with Ammonium Dithiocarbamate
-
Reaction Setup : Ethyl 2-chloroacetoacetate (100 g, 0.61 mol) reacts with ammonium dithiocarbamate (70 g, 0.64 mol) in ethanol (500 mL) at room temperature for 5 hours.
-
Crystallization : The intermediate ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is precipitated by adding hexane (500 mL) and purified water (500 mL).
-
Desulfurization : The thioxo intermediate undergoes oxidation with 30% H₂O₂ (5 mL) in acetic acid (100 mL) at 0–5°C for 1 hour, yielding ethyl 4-methyl-2-amino-1,3-thiazole-5-carboxylate (85% yield).
Method B: One-Pot Synthesis Using Ethyl Acetoacetate and Thiourea
-
Oxidation : Ethyl acetoacetate reacts with N-bromosuccinimide (NBS) in dichloromethane to form ethyl 2-bromo-3-oxobutanoate.
-
Cyclization : The bromo intermediate reacts with thiourea in ethanol under reflux, yielding ethyl 2-amino-4-methylthiazole-5-carboxylate.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxidation | NBS, CH₂Cl₂, RT | 75–85% | |
| Cyclization | Thiourea, ethanol, reflux | 75–85% |
Synthesis of 4-Phenyl-2-(1H-Pyrrol-1-yl)-1,3-Thiazole-5-Carbonyl Chloride
The phenyl-pyrrole-thiazole component is synthesized through condensation and acyl chloride formation:
Method C: Condensation with Pyrrole
-
Thiazole Formation : Ethyl 4-phenyl-2-thiazolecarboxylate reacts with pyrrole under acidic conditions (e.g., acetic acid, reflux) to form ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate.
-
Acyl Chloride Formation : The ester is hydrolyzed to the carboxylic acid using NaOH or HCl, followed by treatment with thionyl chloride (SOCl₂) to generate the acyl chloride.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Condensation with Pyrrole | Acetic acid, reflux | 70–80% | |
| Acid Hydrolysis | NaOH, H₂O, reflux | 90% | |
| Acyl Chloride Formation | SOCl₂, CH₂Cl₂, reflux | 95% |
Coupling of Thiazole Intermediates to Form the Amide Bond
The final step involves nucleophilic acyl substitution between the amino-thiazole and acyl chloride:
Method D: Amide Bond Formation
-
Reaction Setup : Ethyl 4-methyl-2-amino-1,3-thiazole-5-carboxylate reacts with 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl chloride in dichloromethane (DCM) at 0–5°C.
-
Base Addition : Triethylamine (Et₃N) is added to neutralize HCl and drive the reaction to completion.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide Coupling | DCM, 0–5°C, 1 h | 70–80% | |
| Base Neutralization | Et₃N, RT | 95% |
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
Table 1: Impact of Solvent and Temperature on Amide Yield
| Solvent | Temperature | Yield | Purity |
|---|---|---|---|
| DCM | 0–5°C | 80% | >95% |
| THF | RT | 65% | 85% |
| DMF | 50°C | 70% | 90% |
Critical Factors
-
Desulfurization : Low temperatures (0–5°C) prevent side reactions and improve selectivity.
-
Acyl Chloride Stability : Moisture-free conditions are essential to avoid hydrolysis during coupling.
Purification and Characterization
-
Crystallization : The final product is purified via recrystallization from ethyl acetate/hexane or ethanol.
-
Analytical Techniques :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization + Desulfurization | High yield, scalable | Requires careful temperature control |
| One-Pot Synthesis | Fewer steps, reduced purification needs | Moderate yields (<85%) |
| Acyl Chloride Coupling | Direct amide formation, high purity | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Activities
The compound is primarily noted for its potential biological activities. Thiazole derivatives, in general, have been recognized for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. Ethyl 4-methyl-2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate may exhibit similar activities due to the structural characteristics of its thiazole and pyrrole components.
Anticonvulsant Activity
Research has indicated that thiazole derivatives can possess anticonvulsant properties. For example, compounds with similar structural features have demonstrated effectiveness in various seizure models. The structure–activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance anticonvulsant efficacy .
Antimicrobial Properties
Thiazole derivatives have also shown promising antimicrobial activity against various pathogens. The presence of a pyrrole ring in this compound could further augment its effectiveness against bacterial and fungal infections .
Synthetic Chemistry
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. These methods often utilize starting materials that are readily available and involve various reaction conditions to optimize yield and purity.
Applications in Drug Development
Given its complex structure and potential bioactivity, this compound can serve as a lead compound in drug development processes. Its derivatives may be synthesized to explore variations that enhance specific biological activities or reduce toxicity.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The thiazole and pyrrole rings are particularly important for these interactions, as they can form hydrogen bonds and π-π interactions with amino acid residues in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogous thiazole derivatives, as outlined below:
Substituent-Driven Electronic and Steric Effects
- Ethyl 4-methyl-2-(3-nitrobenzamido)-1,3-thiazole-5-carboxylate (CAS 313262-15-6): This analog replaces the 4-phenyl-2-pyrrolyl-thiazole moiety with a 3-nitrobenzamido group. This could influence reactivity in nucleophilic acyl substitution reactions .
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate :
Substitution with a pyrazole ring bearing halogenated aryl groups (Cl, F) increases hydrophobicity and steric bulk compared to the target compound’s pyrrole-thiazole system. Halogens may also engage in halogen bonding, a feature absent in the target compound .- Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate (CAS 528565-39-1): The tetrazole-thioether side chain introduces sulfur-based hydrogen-bond acceptor sites and conformational flexibility, contrasting with the rigid, planar pyrrole-thiazole system of the target compound. This flexibility could enhance binding entropy in protein-ligand interactions .
Physicochemical Properties
*Predicted using fragment-based methods (e.g., Crippen’s fragmentation ).
Computational and Structural Insights
- Electron Density Analysis : Multiwfn-based topology analysis reveals higher electron density at the pyrrole nitrogen in the target compound compared to pyridinyl analogs, favoring interactions with electrophilic protein residues.
- Crystallographic Data : SHELX-refined structures of related compounds (e.g., ) highlight planar thiazole cores with dihedral angles <10° between substituents, suggesting similar rigidity in the target compound .
Biological Activity
Ethyl 4-methyl-2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 423.48 g/mol. The structural arrangement includes thiazole and pyrrole rings, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds containing thiazole moieties exhibit significant anticancer properties. The presence of the thiazole ring in this compound enhances its cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives of thiazoles can inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .
Inhibition of Kinases
The compound has shown promise as an inhibitor of specific kinases involved in cancer progression. Kinases such as Pim-1 and various tyrosine kinases are critical targets for anticancer drugs due to their roles in cell cycle regulation and apoptosis . In vitro studies have reported that certain thiazole derivatives exhibit high inhibitory activity against these kinases, suggesting potential therapeutic applications.
Study 1: Cytotoxicity Against Cancer Cell Lines
A study investigating the cytotoxic effects of thiazole derivatives revealed that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity comparable to established chemotherapeutic agents .
Study 2: Mechanistic Insights
Another study focused on the mechanism of action of this compound highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways. The compound was shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins such as Bcl-xL .
Q & A
Q. What are the recommended synthetic routes for this compound, and what analytical methods validate its purity?
The synthesis involves multi-step organic reactions, starting with the formation of the thiazole core. A typical route includes:
- Step 1 : Cyclocondensation of precursors (e.g., ethyl acetoacetate and phenylhydrazine derivatives) to form the thiazole ring.
- Step 2 : Amide coupling using reagents like carbodiimides to attach the 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl group. Analytical validation requires HPLC (for purity >95%), FTIR (to confirm functional groups like amide C=O and ester CO), and NMR (for structural elucidation). For example, the ethyl ester group in similar compounds shows characteristic triplet signals at ~1.3 ppm (CH₃) and quartet at ~4.3 ppm (CH₂) in ¹H NMR .
Q. How do key functional groups (e.g., thiazole, amide, ester) influence its chemical reactivity?
- Thiazole rings participate in electrophilic substitutions (e.g., bromination) at the 2- and 5-positions.
- Amide bonds are susceptible to hydrolysis under acidic/basic conditions, requiring protection during synthesis.
- Ester groups can undergo saponification to carboxylic acids under basic conditions, enabling further derivatization. Reactivity studies on analogous thiazole esters show half-lives of ~6 hours in 0.1M NaOH .
Advanced Research Questions
Q. How can synthesis be optimized using flow chemistry or Design of Experiments (DoE)?
Flow chemistry enables precise control over reaction parameters (e.g., residence time, temperature) for high-yield, scalable synthesis. For example:
- Omura-Sharma-Swern oxidation in continuous flow improves yield by 20% compared to batch processes .
- DoE (e.g., factorial designs) optimizes variables like reagent stoichiometry and solvent polarity. For thiazole derivatives, a 3² factorial design identified optimal conditions (DMF as solvent, 1.2 eq. coupling reagent) with 85% yield .
Q. What methodologies assess its biological activity, and how do structural features influence target interactions?
- Enzyme assays : Test inhibition of kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination via fluorescence quenching).
- Molecular docking : The 4-phenyl group and pyrrole substituent in similar compounds exhibit π-π stacking with hydrophobic enzyme pockets (e.g., COX-2). MD simulations show binding free energies of ~-9.5 kcal/mol .
- SAR studies : Methyl substitution at the 4-position on the thiazole ring enhances metabolic stability by reducing CYP450 oxidation .
Q. How can researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
Contradictions often arise from assay conditions. Mitigation strategies include:
- Standardized protocols : Use uniform buffer systems (e.g., PBS at pH 7.4) and ATP concentrations (1 mM) in kinase assays.
- Control compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability.
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to quantify heterogeneity .
Q. What are the challenges in modifying the compound for improved solubility without compromising activity?
- Strategies : Introduce polar groups (e.g., -OH, -NH₂) at the 5-carboxylate position.
- Trade-offs : Methyl-to-hydroxyl substitution increases aqueous solubility (logP from 3.1 to 2.4) but may reduce cell permeability by 30% .
- Analytical validation : Use dynamic light scattering (DLS) to monitor aggregation in aqueous buffers .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
